N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide -

N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide

Catalog Number: EVT-4143120
CAS Number:
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)

  • Compound Description: SalA-4g is a salidroside analog that elevates protein O-GlcNAcylation levels, showing neuroprotective effects against ischemia in neuronal cells []. It acts as a metabolic sensor, linking metabolism to cellular function, and demonstrates pro-survival benefits by improving mitochondrial homeostasis, bioenergetics, and stress response [].

Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: This compound is a benzimidazole derivative characterized by a planar benzimidazole ring system and a 4-methoxyphenyl ring []. It forms a two-dimensional network in its crystal structure through hydrogen bonding interactions involving a water molecule [].

AT-1015 (N-[2-[4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidinolethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate)

  • Compound Description: AT-1015 is a newly synthesized 5-HT2 receptor antagonist that demonstrates potent inhibitory effects on the contraction of coronary arteries [, ]. It exhibits non-competitive antagonism, unlike ketanserin, and has a distinct pharmacological profile []. AT-1015 displays high affinity for 5-HT2 receptors, comparable to other selective antagonists like ketanserin and ritanserin [].

Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This benzimidazole derivative is characterized by a planar imidazole ring and a 4-methoxyphenyl ring oriented at a specific dihedral angle []. Its crystal packing is stabilized by weak intermolecular hydrogen bonds [].

Dimethyl 4-(4-Methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

  • Compound Description: This compound is a pyrrolo[2,1-f][1,2,4]triazine derivative demonstrating significant antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) []. It exhibits low toxicity and a high selectivity index, making it a promising antiviral candidate []. Its mechanism of action is suggested to involve neuraminidase inhibition [].

3-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-hydroxyphenyl)-thiazolidin-4-one

  • Compound Description: This compound is a thiazolidin-4-one derivative that exhibits intermolecular hydrogen bonds in its crystal structure [].

(2RS)-3-[(2RS)-2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one

  • Compound Description: This thiazolidin-4-one derivative, synthesized using various methods including microwave irradiation, features a cyclohexane ring in a chair conformation []. The compound exhibits intermolecular hydrogen bonds in its crystal structure [].

Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound is a benzimidazole derivative with an almost planar benzimidazole ring system []. It forms infinite chains in its crystal structure via intermolecular hydrogen bonds [].

N,N-Bis(2-chloroethyl)-5-[1-ethyl-2-(4-methoxyphenyl)-2-butenyl]-2-methoxyaniline

  • Compound Description: This compound is a nitrogen mustard derivative synthesized from compound 6 []. It represents an attempt to synthesize a stilbene derivative, but the reaction yielded a different product [].
  • Compound Description: This quinazolinone derivative is a potent inhibitor of tubulin polymerization, exhibiting significant in vitro cytotoxicity against various human tumor cell lines []. It displays antimitotic and antivascular properties, blocking the cell cycle in the G2/M phase, disrupting microtubule formation, and inhibiting cell migration, invasion, and endothelial tube formation []. In vivo studies using a C57BL/6 mouse melanoma B16F10 xenograft model demonstrated its strong antitumor and antivascular activities with minimal toxicity [].

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

  • Compound Description: WAY 100635 is a highly potent and selective 5-HT1A receptor antagonist [, ]. It effectively blocks 5-HT1A receptor-mediated responses in the dorsal raphe nucleus (DRN) and the CA1 hippocampal region []. WAY 100635 exhibits competitive antagonism in the DRN and partly non-competitive antagonism in the hippocampus, demonstrating regional differences in its kinetic characteristics [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist with potential applications in treating anxiety and mood disorders []. It exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching high occupancy at doses that produce minimal side effects [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: Rec 15/3079 is a novel compound with potent 5-HT1A receptor antagonistic properties and potential for controlling bladder function [, ]. It exhibits competitive, neutral antagonism at the human recombinant 5-HT1A receptor and effectively antagonizes 8-OH-DPAT-induced hypothermia and forepaw treading in animal models [, ]. Rec 15/3079 demonstrates favorable effects on bladder function by increasing bladder volume capacity and reversing acid-induced bladder capacity decrease [, ]. Importantly, it lacks significant sedative, analgesic, anxiolytic, or antidepressant effects at doses active on the bladder [, ].

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound is characterized by a piperazine ring in a chair conformation and a quinoline ring system oriented at specific dihedral angles to phenyl and methoxyphenyl rings []. Its crystal structure is stabilized by weak intermolecular C—H⋯π interactions [].
  • Compound Description: This compound is a copper(II) complex with a distorted octahedral geometry around the copper ion []. The copper ion is coordinated by nitrogen atoms from triazole ligands and oxygen atoms from perchlorate groups [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound is a 1,2,4-triazole derivative that demonstrates potent anticancer activity, specifically against the glioblastoma U-87 cell line [, ]. Its cytotoxic effects suggest potential as an anticancer agent [, ].

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: This compound features a planar benzimidazole ring system and a pyrrolidin-2-one ring in an envelope conformation []. Its crystal structure is stabilized by hydrogen bonds and weak π–π stacking interactions [].

4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol

  • Compound Description: This compound is a Schiff base with nearly planar 2-(4-methoxyphenyl)ethyl and 4-chloro-2-(iminomethyl)phenol portions []. It exhibits an intramolecular hydrogen bond involving the hydroxy group and the imino N atom [].

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline (5)

  • Compound Description: This compound serves as a basis for synthesizing derivatives with antiplasmodial activity []. Its derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (6) and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7), exhibit varying degrees of antimalarial activity against chloroquine-resistant and chloroquine-sensitive strains of P. falciparum [].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

  • Compound Description: This compound features a piperizine ring in a chair conformation and exhibits an intramolecular C—H⋯O interaction []. Its crystal structure is stabilized by hydrogen bonds [].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: This compound's structure is defined by a piperizine ring adopting a chair conformation and specific dihedral angles between its ring systems []. It also displays an intramolecular C—H⋯O hydrogen bond [].

(Z)-N′-(3-Ethyl-4-oxo­thia­zolidin-2-yl­idene)-2-[6-(4-meth­oxy­phen­yl)imidazo[2,1-b]thia­zol-3-yl]aceto­hydrazide

  • Compound Description: This compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit []. It exhibits essentially planar imidazo[2,1-b][1,3]thia­zole ring systems []. Intermolecular hydrogen bonding interactions contribute to the formation of chains and layers in its crystal structure [].

4-[(E)-4-Methoxybenzylideneamino]-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound features benzene rings with specific dihedral angles relative to the triazole ring []. It exhibits both intramolecular and intermolecular hydrogen bonds, influencing its crystal packing [].

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

  • Compound Description: This compound is synthesized via an intramolecular condensation reaction and characterized by a seven-membered ring adopting a half-chair conformation [].

Properties

Product Name

N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylacetyl)piperidine-4-carboxamide

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C23H28N2O3/c1-28-21-9-7-18(8-10-21)11-14-24-23(27)20-12-15-25(16-13-20)22(26)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,24,27)

InChI Key

DSAHSCAYIGQRTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.